molecular formula C14H19NO3 B1179653 Methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester CAS No. 138371-45-6

Methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B1179653
CAS No.: 138371-45-6
M. Wt: 249.3 g/mol
InChI Key:
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Description

Methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester is an organic compound with a complex structure that includes a carbamate group, a phenyl ring, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester typically involves the reaction of phenylglyoxal with tert-butyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate ester linkage. The reaction mixture is then heated to promote the esterification process, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of phenylglyoxylic acid derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The phenyl ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-4-phenylbutyrate: Similar in structure but with an ethyl ester instead of a tert-butyl ester.

    Phenylglyoxal derivatives: Compounds with similar oxo and phenyl groups but different substituents.

Uniqueness

Methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester is unique due to its combination of a carbamate group and a tert-butyl ester, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

IUPAC Name

tert-butyl N-methyl-N-phenacylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15(4)10-12(16)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKSNAFHIMNMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701188759
Record name 1,1-Dimethylethyl N-methyl-N-(2-oxo-2-phenylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77184-10-2
Record name 1,1-Dimethylethyl N-methyl-N-(2-oxo-2-phenylethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77184-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-methyl-N-(2-oxo-2-phenylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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